molecular formula C18H24ClN3O2S B2865468 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride CAS No. 1216784-06-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride

Cat. No. B2865468
CAS RN: 1216784-06-3
M. Wt: 381.92
InChI Key: KYSYLFGQLQETNI-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride” is a chemical compound with the molecular formula C17H22ClN3O2S. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activities

  • Efficient Synthesis of Potent PPAR Agonist : A study described the synthesis of a compound with a structure that includes a piperazinyl and phenoxy moiety, demonstrating an efficient method that could be relevant for the synthesis of compounds with similar structures. The synthesis process involved a highly regioselective carbon-sulfur bond formation and introduced an efficient method for incorporating an isobutyric acid fragment (Guo et al., 2006).

  • Antibone Cancer Activity : Heterocyclic compounds, including those with piperazinyl groups, have been synthesized and evaluated for their anticancer activities. One study focused on a compound designed using specific starting materials and characterized by various spectroscopic methods. This compound showed in vitro anticancer activities against human bone cancer cell lines, highlighting the potential therapeutic applications of such compounds (Lv et al., 2019).

  • Antimicrobial Activities : New derivatives of triazole, including those with a piperazine moiety, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Chemical and Physical Properties

  • Solubility and Partitioning : The solubility and partitioning processes of novel antifungal compounds, including those with triazole and piperazine structures, have been studied in biologically relevant solvents. These studies provide insights into the pharmacologically relevant physicochemical properties of such compounds, which are crucial for drug development (Volkova et al., 2020).

Applications in Material Science

  • Luminescent Properties and Photo-Induced Electron Transfer : Piperazine-substituted naphthalimides have been synthesized and their luminescent properties studied. Such investigations are significant for the development of materials with specific optical properties, which can be utilized in various technological applications, including sensing and imaging (Gan et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties . These compounds typically target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Mode of Action

Related compounds have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, these compounds can potentially reduce inflammation.

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that this compound may lead to a reduction in inflammation.

properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-8-10-21(11-9-20)18(22)15(2)23-16-6-4-3-5-7-16;/h3-7,13,15H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSYLFGQLQETNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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